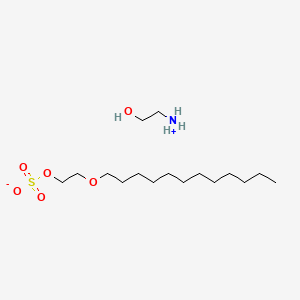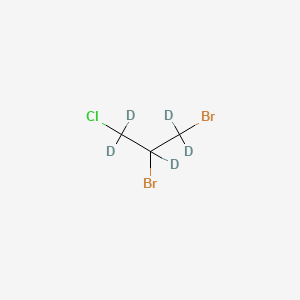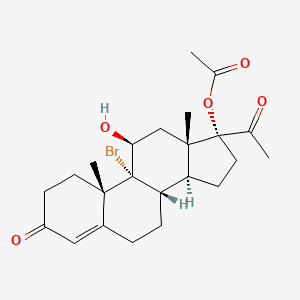
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is a synthetic steroid compound. It is characterized by the presence of a bromine atom at the 9th position, hydroxyl groups at the 11beta and 17 positions, and an acetate group at the 17th position. This compound is part of the pregnane steroid family and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Bromination: Introduction of a bromine atom at the 9th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups at the 11beta and 17 positions using hydroxylating agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Acetylation: Addition of an acetate group at the 17th position using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents in industrial reactors.
Efficient Hydroxylation: Employing continuous flow reactors for hydroxylation to ensure uniformity and efficiency.
Automated Acetylation: Utilizing automated systems for acetylation to maintain consistency and reduce human error.
化学反应分析
Types of Reactions
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of ketone groups to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the bromine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (AcOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 11-keto and 17-keto derivatives.
Reduction: Formation of 11beta,17-dihydroxy derivatives.
Substitution: Formation of 9-iodo or other substituted derivatives.
科学研究应用
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate involves its interaction with specific molecular targets, including:
Steroid Receptors: Binding to glucocorticoid and mineralocorticoid receptors, modulating gene expression and cellular responses.
Enzymatic Pathways: Inhibition or activation of enzymes involved in steroid metabolism, affecting the synthesis and degradation of endogenous steroids.
相似化合物的比较
Similar Compounds
Cortexolone 17-acetate: Similar structure but lacks the bromine atom at the 9th position.
Fluoroprednisolone: Contains a fluorine atom instead of bromine and additional hydroxyl groups.
Dexamethasone: A widely used synthetic steroid with different functional groups and higher potency.
Uniqueness
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical properties and biological activities compared to other similar compounds.
属性
CAS 编号 |
24320-15-8 |
|---|---|
分子式 |
C23H31BrO5 |
分子量 |
467.4 g/mol |
IUPAC 名称 |
[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31BrO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI 键 |
BSBKWSKMSCDDNJ-FQJIPJFPSA-N |
手性 SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)OC(=O)C |
规范 SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


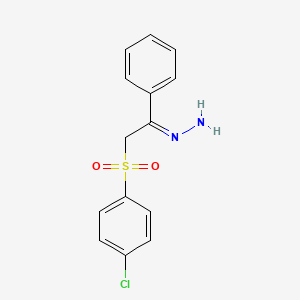
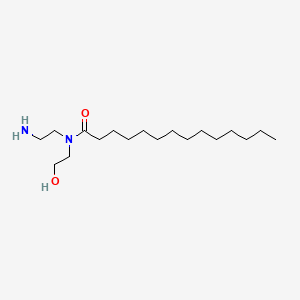
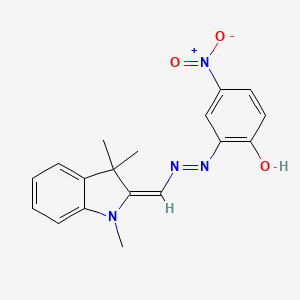
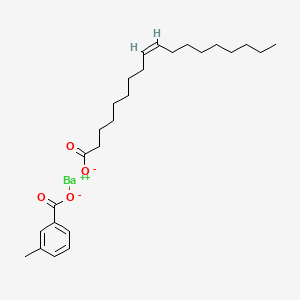
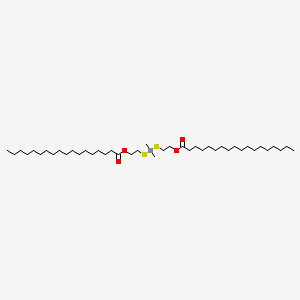
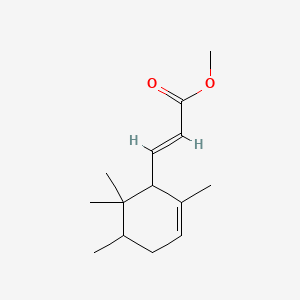
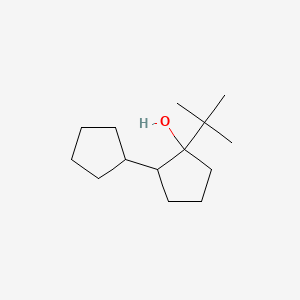

![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)

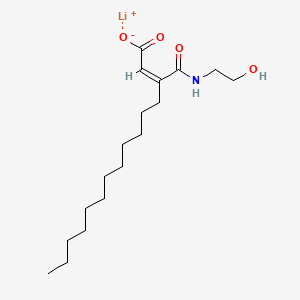
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
